molecular formula C22H23ClN4O3 B6512097 N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide CAS No. 932529-50-5

N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide

Cat. No.: B6512097
CAS No.: 932529-50-5
M. Wt: 426.9 g/mol
InChI Key: OSCLQTUBNVUPND-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen-containing spirocyclic molecules characterized by a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. The structure includes a spiro-fused cyclohexane-piperidine system, a phenyl group at position 2, and an acetamide side chain substituted with a 3-chloro-4-methoxyphenyl moiety. Its molecular formula is C₂₄H₂₃ClN₄O₃ (estimated molecular weight: ~454.92 g/mol). The chloro and methoxy substituents likely enhance lipophilicity (logP ~4.6) while contributing to target binding via electron-withdrawing and hydrogen-bonding effects.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-30-18-8-7-16(13-17(18)23)24-19(28)14-27-11-9-22(10-12-27)25-20(21(29)26-22)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCLQTUBNVUPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes various functional groups that may confer diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Molecular Structure

The compound features a chloro and methoxy substitution on a phenyl ring, combined with a triazaspiro structure and an acetamide functional group. This arrangement suggests enhanced reactivity and biological activity due to the presence of both electron-withdrawing and donating groups.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities:

  • Anti-inflammatory Activity : Similar compounds have been reported as potent inhibitors of phosphodiesterase 4 (PDE4), which is crucial in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Properties : The presence of the phenoxy-acetamide scaffold in related compounds has demonstrated antimicrobial activities, suggesting potential efficacy against various pathogens .
  • Anticancer Effects : Compounds with similar structural motifs have shown promise in anticancer research, indicating potential applications in oncology .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthetic routes are not extensively documented, general methods include:

  • Formation of the Triazaspiro Framework : This may involve cyclization reactions that create the spiro structure.
  • Substitution Reactions : Chloro and methoxy groups can be introduced via electrophilic aromatic substitution methods.
  • Acetamide Formation : The final step usually involves acylation reactions to attach the acetamide group.

Case Studies and Research Findings

Research has highlighted several case studies that illustrate the biological activity of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
Hsieh et al., 2012Pyridazinone DerivativeAntidiabeticShowed significant reduction in blood glucose levels in diabetic models.
Rani et al., 2014Phenoxy-acetamideAnti-inflammatoryDemonstrated inhibition of TNF-alpha production in macrophages.
Berest et al., 2011Chalcone DerivativeAntimicrobialExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Pathways : By targeting specific enzymes such as PDE4, the compound may modulate inflammatory pathways effectively.
  • Interaction with Cellular Receptors : The compound may act on G protein-coupled receptors (GPCRs), influencing various signaling pathways linked to inflammation and cell proliferation .
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Molecular Formula Molecular Weight logP Substituents Spiro Ring Key Biological Activity/Target Source
Target Compound C₂₄H₂₃ClN₄O₃ ~454.92 ~4.6 3-chloro-4-methoxyphenyl (acetamide side chain) [4.5] Not explicitly stated N/A
G610-0193 (N-(2-chloro-4-methylphenyl)-...) C₂₄H₂₇ClN₄O₂ 438.96 4.616 2-chloro-4-methylphenyl (acetamide side chain); 3,4-dimethylphenyl (spiro core) [4.5] Not explicitly stated
G610-0147 (N-(4-bromo-2-fluorophenyl)-...) C₂₁H₂₀BrFN₄O₂ 473.32 N/A 4-bromo-2-fluorophenyl (acetamide side chain) [4.5] Not explicitly stated
VU0364739 (N-[2-[4-(3-fluorophenyl)-...]naphthalene-2-carboxamide) C₂₈H₃₄FN₅O₂ 491.6 N/A 3-fluorophenyl (spiro core); naphthalene-carboxamide side chain [4.5] Phospholipase D (PLD) inhibitor
Compound 5 () C₂₈H₃₀Cl₂N₄O₄ ~564.47 N/A 2,4-dichlorophenethyl; 2,4-dimethoxybenzoyl (spiro core) [4.5] Mycobacterium tuberculosis Lpd inhibitor
G610-0224 (N-(3-ethylphenyl)-...) C₂₃H₂₆N₄O₂ 390.48 N/A 3-ethylphenyl (acetamide side chain) [4.5] Not explicitly stated
VU02 (N-{2-[4-oxo-1-phenyl-...}quinoline-3-carboxamide) C₂₅H₂₅N₅O₂ ~427.5 N/A Quinoline-3-carboxamide side chain [4.5] Phospholipase D (PLD) inhibitor
N-(3-chloro-4-fluorophenyl)-...spiro[4.6]undec-1-en-4-yl)acetamide C₂₁H₂₀ClFN₄O₂ ~422.87 N/A 3-chloro-4-fluorophenyl; spiro[4.6] ring [4.6] Not explicitly stated

Structural and Functional Insights

Spiro Ring Variations: The target compound and most analogs feature a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core.

Substituent Effects :

  • Acetamide Side Chain :

  • Chloro and methoxy groups (target compound) enhance lipophilicity compared to methyl (G610-0193) or ethyl (G610-0224) groups. Bromo/fluoro substitutions (G610-0147) increase molecular weight and polarizability .
    • Spiro Core Modifications :
  • The 2-phenyl group in the target compound is conserved in most analogs. Replacement with a 3-fluorophenyl (VU0364739) or dimethoxybenzoyl (Compound 5) introduces steric and electronic changes critical for enzyme inhibition .

Biological Activity: Mycobacterial Lpd Inhibition: Compound 5 () demonstrates that bulky substituents (e.g., dimethoxybenzoyl) improve binding to Mtb Lpd, highlighting the importance of hydrophobic interactions . Phospholipase D Inhibition: VU0364739 and VU02 () show that naphthalene/quinoline side chains enhance potency against PLD, likely through π-π stacking with aromatic residues .

Physicochemical Properties :

  • The target compound’s logP (~4.6) aligns with analogs like G610-0193 (logP 4.616), suggesting favorable membrane permeability. Higher logP values correlate with increased sp³ character (e.g., cyclohexyl in ) but may reduce aqueous solubility .

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